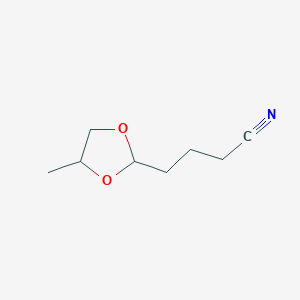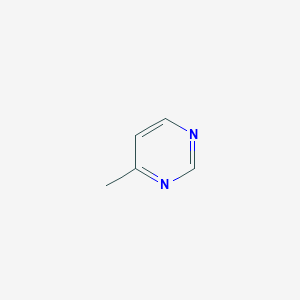
4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is a chemical compound that is commonly used in scientific research. It is a nitrile derivative that is often used as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is not well understood. However, it is believed to act as a nucleophile in various reactions, including nucleophilic substitution and addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not used as a drug and is not intended for human consumption.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, one of the main limitations is the lack of information available on its mechanism of action and potential side effects.
Future Directions
There are several future directions for the use of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile in scientific research. One potential area of focus is the development of new synthetic methods and reaction mechanisms. Another potential area of focus is the synthesis of new organic compounds for use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile involves the reaction of 4-methyl-1,3-dioxolane-2-one with butanenitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and typically yields a white solid product.
Scientific Research Applications
4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile is used in a variety of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new synthetic methods and reaction mechanisms.
properties
CAS RN |
103900-53-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(4-methyl-1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C8H13NO2/c1-7-6-10-8(11-7)4-2-3-5-9/h7-8H,2-4,6H2,1H3 |
InChI Key |
ALKQBBKSYMBCSQ-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)CCCC#N |
Canonical SMILES |
CC1COC(O1)CCCC#N |
synonyms |
1,3-Dioxolane-2-butanenitrile, 4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















